Pravastatin-d9 (sodium)
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Overview
Description
Pravastatin-d9 (sodium) is a deuterated form of pravastatin sodium, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Pravastatin-d9 (sodium) is specifically designed for research purposes, where the deuterium atoms replace hydrogen atoms to study the pharmacokinetics and metabolic pathways of pravastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pravastatin-d9 (sodium) involves the incorporation of deuterium atoms into the pravastatin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of pravastatin-d9 (sodium) follows similar principles as the synthesis of pravastatin, with additional steps to incorporate deuterium. The process typically involves:
Fermentation: Pravastatin is produced through the fermentation of mevastatin, followed by hydrolysis and biological hydroxylation.
Deuterium Incorporation: Deuterium atoms are introduced during the synthesis process using deuterated reagents or hydrogen-deuterium exchange.
Chemical Reactions Analysis
Types of Reactions: Pravastatin-d9 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated metabolites, while reduction can yield deuterated alcohols.
Scientific Research Applications
Pravastatin-d9 (sodium) has numerous applications in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pravastatin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Enhancing the understanding of pravastatin’s mechanism of action and improving drug formulations.
Biological Studies: Exploring the effects of pravastatin on various biological systems and its potential therapeutic uses.
Mechanism of Action
Pravastatin-d9 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, pravastatin-d9 (sodium) reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include:
HMG-CoA Reductase: The primary target of pravastatin-d9 (sodium).
Cholesterol Biosynthesis Pathway: The pathway affected by the inhibition of HMG-CoA reductase.
Comparison with Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with similar uses but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol.
Properties
Molecular Formula |
C23H35NaO7 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-6-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i1D3,2D3,4D2,13D; |
InChI Key |
VWBQYTRBTXKKOG-SPBBFTMXSA-M |
Isomeric SMILES |
[2H][C@](C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
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